molecular formula C19H32O8 B14490980 Pentadecane-1,1,6,6-tetracarboxylic acid CAS No. 63693-70-9

Pentadecane-1,1,6,6-tetracarboxylic acid

Cat. No.: B14490980
CAS No.: 63693-70-9
M. Wt: 388.5 g/mol
InChI Key: WEQWIHFYNNPWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecane-1,1,6,6-tetracarboxylic acid is a chemical compound with the molecular formula C19H34O8 It is a derivative of pentadecane, a long-chain hydrocarbon, with four carboxylic acid groups attached at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecane-1,1,6,6-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of pentadecane derivatives using strong oxidizing agents under controlled conditions. The reaction may involve the use of reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media to introduce carboxylic acid groups at specific positions on the pentadecane chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentadecane-1,1,6,6-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of more highly oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pentadecane-1,1,6,6-tetracarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentadecane-1,1,6,6-tetracarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecane-1,1,6,6-tetracarboxylic acid is unique due to the presence of four carboxylic acid groups at specific positions on the pentadecane chain

Properties

CAS No.

63693-70-9

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

pentadecane-1,1,6,6-tetracarboxylic acid

InChI

InChI=1S/C19H32O8/c1-2-3-4-5-6-7-9-12-19(17(24)25,18(26)27)13-10-8-11-14(15(20)21)16(22)23/h14H,2-13H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

WEQWIHFYNNPWRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCC(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.